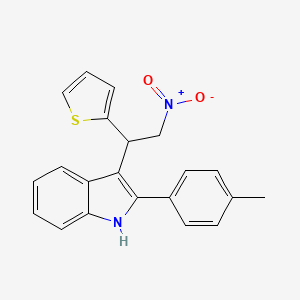
3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-(p-tolyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-(p-tolyl)-1H-indole is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
The compound exhibits significant potential in the realm of antimicrobial research. Specifically, derivatives of the compound have been synthesized and shown to possess antibacterial and antifungal activities. These compounds were tested against specific pathogens like Staphylococcus aureus, Klebsiella pneumoniae, Pellicularia solmanicolor, and Macrophomina phaseolina, indicating their potential as antimicrobial agents (Babu et al., 2008).
Chemical Synthesis and Derivatives
The compound also plays a role in the field of chemical synthesis. Several studies involve the synthesis of derivatives of this compound, showcasing its versatility as a precursor or intermediate in the formation of various chemically significant molecules. For instance, synthesis routes have been developed for geminally activated nitro dienes, indicating the compound’s utility in creating complex chemical structures (Baichurin et al., 2019).
Photochemical Applications
Interestingly, the compound has found application in photochemical studies as well. A study involving 2-(4-nitrophenyl)-1H-indole derivatives, closely related to the compound , revealed insights into light-triggered reactions, such as the elimination of CO2 and absorption of O2, mimicking a type of artificial respiration (Lin & Abe, 2021).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound's derivatives are utilized to develop novel materials with unique properties. For instance, a study focused on the electrosynthesis of a novel indole-based polymer, investigating its electrochromic properties. This showcases the compound's relevance in developing materials with potential applications in electronics and smart devices (Carbas et al., 2017).
Corrosion Inhibition
The derivatives of the compound have also been explored for their corrosion inhibition properties. A study synthesized new derivatives and tested them for their effectiveness in inhibiting corrosion, particularly on carbon steel in sea water, indicating the compound’s potential in industrial applications (Ahmed, 2018).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-8-10-15(11-9-14)21-20(16-5-2-3-6-18(16)22-21)17(13-23(24)25)19-7-4-12-26-19/h2-12,17,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIAJPVHHRCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
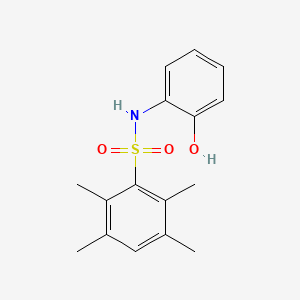
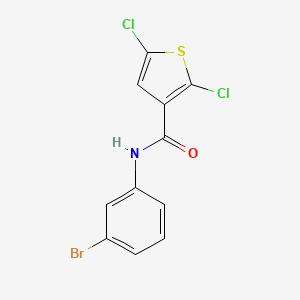
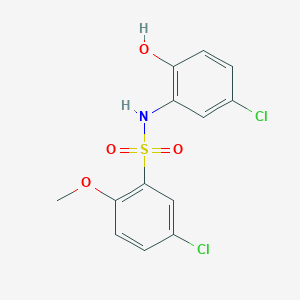

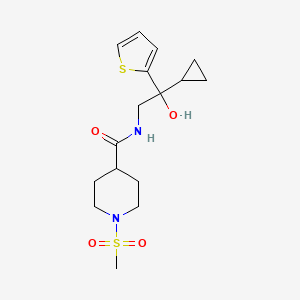

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)





![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)

